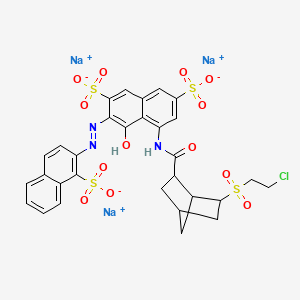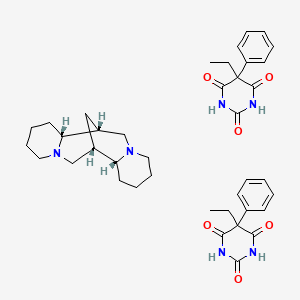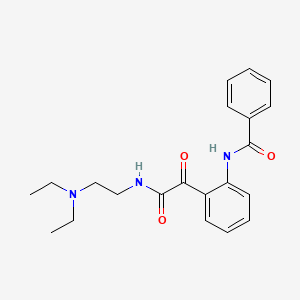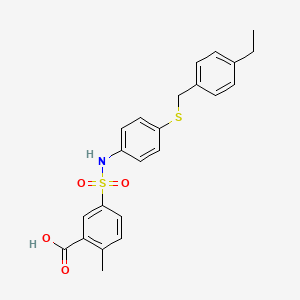
2Mux3DX6TR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2Mux3DX6TR involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to specific reaction conditions to yield the final product. The synthetic routes often involve the use of reagents such as sulfur-containing compounds and nitrogen sources. Industrial production methods may include large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
2Mux3DX6TR undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. .
Scientific Research Applications
2Mux3DX6TR has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of 2Mux3DX6TR involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can result in changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
2Mux3DX6TR can be compared with other similar compounds based on its structure and chemical properties. Some similar compounds include:
CP-778875: Another name for this compound, highlighting its structural similarities.
Other sulfur-containing compounds: These compounds share similar chemical properties and reactivity due to the presence of sulfur atoms.
Nitrogen-containing compounds: These compounds have similar biological activities and interactions with molecular targets .
Properties
CAS No. |
866355-28-4 |
|---|---|
Molecular Formula |
C23H23NO4S2 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
5-[[4-[(4-ethylphenyl)methylsulfanyl]phenyl]sulfamoyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C23H23NO4S2/c1-3-17-5-7-18(8-6-17)15-29-20-11-9-19(10-12-20)24-30(27,28)21-13-4-16(2)22(14-21)23(25)26/h4-14,24H,3,15H2,1-2H3,(H,25,26) |
InChI Key |
VRAPCAZHERPDQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


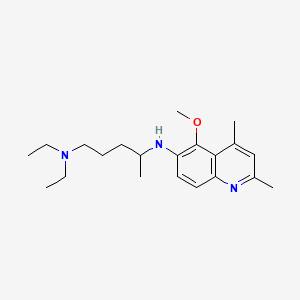
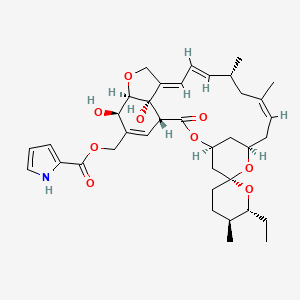

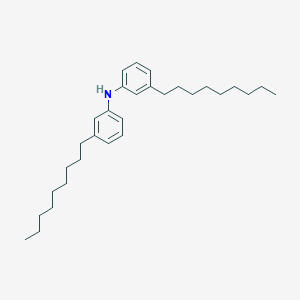
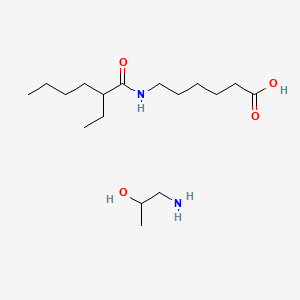

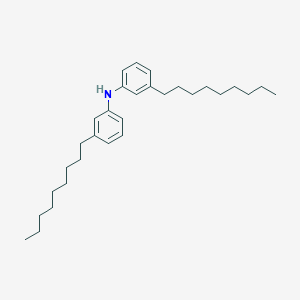
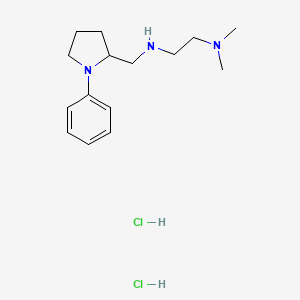
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-octan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12745009.png)

